molecular formula C13H15NO2 B14213282 (2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one CAS No. 740816-33-5

(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one

Cat. No.: B14213282
CAS No.: 740816-33-5
M. Wt: 217.26 g/mol
InChI Key: LYWRBGBKBUAYAV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one is a complex organic compound featuring a cyclopentanone ring substituted with a pyridinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one typically involves multi-step organic reactions. One common approach is the alkylation of a cyclopentanone derivative with a pyridinyl-substituted alkyl halide under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the alkyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridinyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets. The pyridinyl group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The cyclopentanone ring provides structural rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone derivatives: Compounds with similar cyclopentanone structures but different substituents.

    Pyridinyl-substituted ketones: Molecules featuring a pyridinyl group attached to a ketone.

Uniqueness

(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one is unique due to the combination of its cyclopentanone ring and pyridinyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

CAS No.

740816-33-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(2S)-2-methyl-2-(2-oxo-2-pyridin-4-ylethyl)cyclopentan-1-one

InChI

InChI=1S/C13H15NO2/c1-13(6-2-3-12(13)16)9-11(15)10-4-7-14-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3/t13-/m0/s1

InChI Key

LYWRBGBKBUAYAV-ZDUSSCGKSA-N

Isomeric SMILES

C[C@]1(CCCC1=O)CC(=O)C2=CC=NC=C2

Canonical SMILES

CC1(CCCC1=O)CC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.